7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. It is known for its unique structure, which includes a methoxy group and multiple methyl groups attached to a tetrahydroquinoline core. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position.
Methylation: Addition of methyl groups at the 2, 2, and 4 positions.
Hydrogenation: Reduction of the quinoline ring to form the tetrahydroquinoline structure.
Hydrochloride Formation: Conversion to the hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated compounds.
Substitution: The methoxy and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a:
Ligand: Binding to specific receptors or enzymes.
Catalyst: Facilitating certain chemical reactions.
Inhibitor: Blocking specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-7-methoxy-1,2-dihydroquinoline
- 1,2,3,4-Tetrahydroquinoline
Uniqueness
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability compared to its analogs .
Properties
IUPAC Name |
7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNMAVNDUOHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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